
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide is a chemical compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a chloro group, a cyclobutylmethyl group, and a methylamino group attached to an isonicotinamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isonicotinamide Backbone: The initial step involves the preparation of isonicotinamide through the reaction of isonicotinic acid with ammonia or an amine.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced through alkylation reactions, typically using cyclobutylmethyl halides in the presence of a base.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isonicotinamides with various functional groups.
科学研究应用
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(cyclobutylmethyl)-6-(dimethylamino)isonicotinamide
- 2-Chloro-N-(cyclobutylmethyl)-6-(ethylamino)isonicotinamide
- 2-Chloro-N-(cyclobutylmethyl)-6-(propylamino)isonicotinamide
Uniqueness
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclobutylmethyl group, in particular, may influence its steric and electronic characteristics, differentiating it from other similar compounds.
属性
分子式 |
C12H16ClN3O |
|---|---|
分子量 |
253.73 g/mol |
IUPAC 名称 |
2-chloro-N-(cyclobutylmethyl)-6-(methylamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H16ClN3O/c1-14-11-6-9(5-10(13)16-11)12(17)15-7-8-3-2-4-8/h5-6,8H,2-4,7H2,1H3,(H,14,16)(H,15,17) |
InChI 键 |
DPNPLBHDSSYAAH-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC(=CC(=C1)C(=O)NCC2CCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



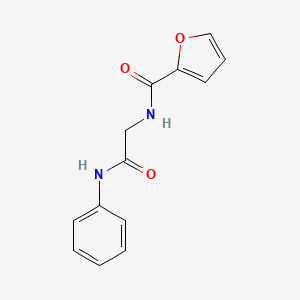

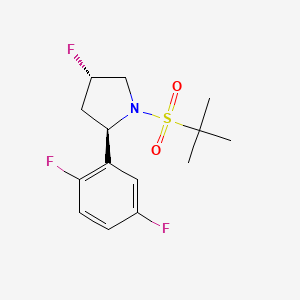
![{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B14904150.png)
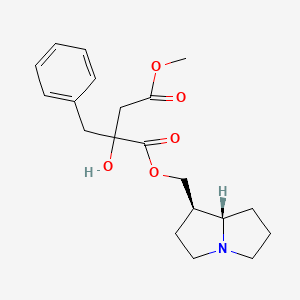
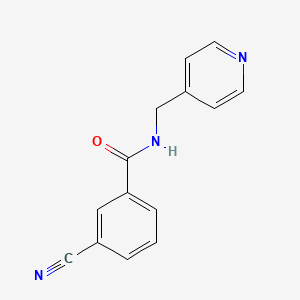
![(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine](/img/structure/B14904173.png)
![6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine]](/img/structure/B14904180.png)
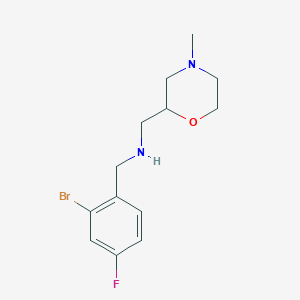

![n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14904186.png)
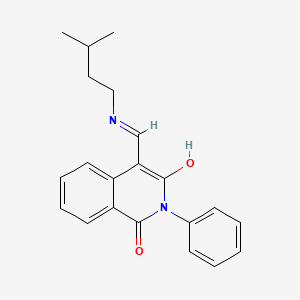
![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)
